3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline
Description
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[4,3-c]isoquinoline core, which is fused with a pyridine ring substituted with a methylsulfanyl group.
Properties
CAS No. |
824968-88-9 |
|---|---|
Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methyl-5-(2-methylsulfanylpyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H14N4S/c1-10-14-16(21-20-10)12-7-4-3-6-11(12)15(19-14)13-8-5-9-18-17(13)22-2/h3-9H,1-2H3,(H,20,21) |
InChI Key |
YKRPFIZCLCLMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(N=CC=C4)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of the pyrazolo[4,3-c]isoquinoline core through a condensation reaction involving hydrazine derivatives and isoquinoline aldehydes
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[4,3-c]isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and exhibit various biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic core and are known for their diverse pharmacological properties.
Pyrazole Derivatives: Compounds with a pyrazole ring are structurally related and have applications in medicinal chemistry.
Uniqueness
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline is unique due to the combination of its pyrazolo[4,3-c]isoquinoline core with a methylsulfanyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
